![molecular formula C26H18N2O4S2 B12275150 [3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B12275150.png)
[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(4-METHOXYPHENYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE es un complejo compuesto orgánico que pertenece a la clase de compuestos heterocíclicos. Estos compuestos se caracterizan por sus estructuras cíclicas que contienen al menos un átomo distinto del carbono, como nitrógeno, oxígeno o azufre. Este compuesto en particular presenta una combinación de unidades benzodioxol, metoxifenilo, tiofeno y tienopiridina, lo que lo convierte en una molécula de interés en varios campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(4-METHOXYPHENYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE típicamente implica reacciones orgánicas de múltiples pasos. El proceso puede comenzar con la preparación de compuestos intermedios, como derivados de benzodioxol, derivados de metoxifenilo y derivados de tiofeno. Estos intermedios se someten luego a varias reacciones de acoplamiento, ciclización y modificaciones de grupos funcionales en condiciones controladas para obtener el producto final.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto requeriría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto puede implicar el uso de catalizadores, disolventes y condiciones específicas de temperatura y presión. La escalabilidad del proceso de síntesis es crucial para las aplicaciones industriales, y las técnicas de química de flujo continuo pueden emplearse para lograr una producción eficiente a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(4-METHOXYPHENYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar grupos que contienen oxígeno o reducir dobles enlaces.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila para reemplazar átomos o grupos específicos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de litio y aluminio) y varios nucleófilos o electrófilos. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr las transformaciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales como halógenos o grupos alquilo.
Aplicaciones Científicas De Investigación
Química: El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Puede servir como una sonda o ligando en ensayos bioquímicos para estudiar interacciones proteína-ligando.
Medicina: El compuesto podría investigarse por sus posibles propiedades terapéuticas, como las actividades antiinflamatorias o anticancerígenas.
Industria: Puede encontrar aplicaciones en el desarrollo de nuevos materiales, como semiconductores orgánicos o polímeros.
Mecanismo De Acción
El mecanismo de acción de 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(4-METHOXYPHENYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE depende de sus interacciones específicas con los objetivos moleculares. Estos objetivos podrían incluir enzimas, receptores u otras proteínas. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y modulando su actividad, lo que lleva a cambios en las vías celulares y las respuestas fisiológicas.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(4-METHOXYPHENYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE incluyen otros compuestos heterocíclicos con motivos estructurales similares, como:
- Derivados de benzodioxol
- Derivados de metoxifenilo
- Derivados de tiofeno
- Derivados de tienopiridina
Singularidad
La singularidad de este compuesto radica en su combinación específica de características estructurales, que pueden conferir propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C26H18N2O4S2 |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
[3-amino-4-(4-methoxyphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone |
InChI |
InChI=1S/C26H18N2O4S2/c1-30-16-7-4-14(5-8-16)17-12-18(21-3-2-10-33-21)28-26-22(17)23(27)25(34-26)24(29)15-6-9-19-20(11-15)32-13-31-19/h2-12H,13,27H2,1H3 |
Clave InChI |
GTIWORLMTMAQOZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC5=C(C=C4)OCO5)N)C6=CC=CS6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


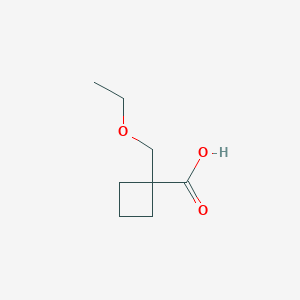

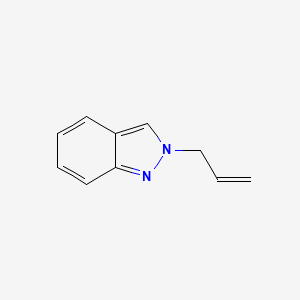
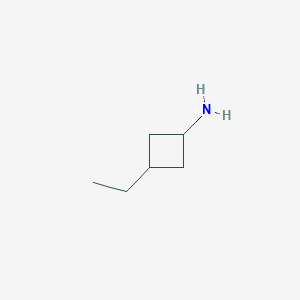
![rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate](/img/structure/B12275093.png)
![(2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12275098.png)

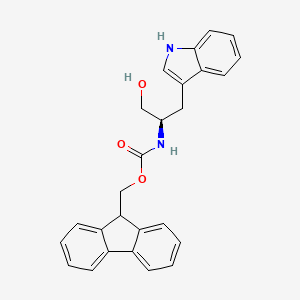
![3-Amino-1-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiourea](/img/structure/B12275111.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B12275118.png)
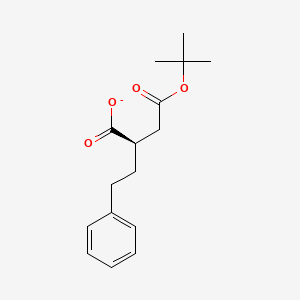
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275129.png)
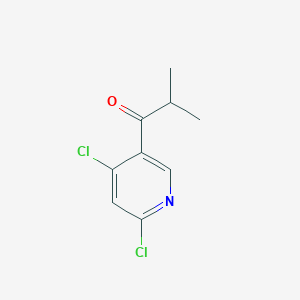
![1-Azabicyclo[2.2.2]octane-3-carbonitrile,(3S)-(9ci)](/img/structure/B12275148.png)
